2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine
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Overview
Description
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfonyl]ethanol
- 2-(4-Methylsulfonyl phenyl)ethanamine
Uniqueness
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine is unique due to its specific structural features, such as the presence of both a methoxy group and a sulfonyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-phenylethanamine |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3 |
InChI Key |
WCTRHGHJSIEORZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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